methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Description
The compound methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate is a highly functionalized steroid derivative based on the cyclopenta[a]phenanthrene core. Key structural features include:
- Ethoxycarbonyloxy group at C17, which introduces ester functionality and may enhance metabolic stability.
- Methyl groups at C10 and C13, common in steroidal frameworks to influence rigidity and receptor binding.
- Ketone at C3, a reactive site for further derivatization or biological activity modulation.
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H32O7/c1-5-30-21(28)31-24(20(27)29-4)11-9-17-16-7-6-14-12-15(25)8-10-22(14,2)19(16)18(26)13-23(17,24)3/h8,10,12,16-19,26H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 |
InChI Key |
OXJGWCQFVCFYDG-HROMYWEYSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OC |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate involves multiple steps. Typically, the process starts with the preparation of the core steroid structure, followed by functional group modifications. Key steps include:
Formation of the cyclopenta[a]phenanthrene ring system: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, keto, and ester groups are introduced through selective oxidation, reduction, and esterification reactions.
Final esterification: The ethoxycarbonyloxy group is introduced in the final step through esterification with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of keto derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides, ethers, and thioethers.
Scientific Research Applications
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.
Industry: Used in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate involves its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play roles in inflammation, metabolism, and electrolyte balance .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related steroids and derivatives:
Key Takeaways
Safety vs. Efficacy : Analogs with halogens (e.g., fluorine in ) or sulfates (e.g., ) balance potency and safety, guiding future derivatization strategies.
Structural Complexity : The compound’s stereochemistry demands advanced crystallographic tools (e.g., SHELX ) for accurate characterization.
Biological Activity
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.
- Molecular Formula : C22H30O5
- Molecular Weight : 398.47 g/mol
- IUPAC Name : this compound
- PubChem CID : 9851294 .
Antioxidant Activity
Recent studies have indicated that compounds similar to methyl (8S,9S,...)-17-carboxylate exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For instance:
- In vitro assays demonstrated that certain derivatives showed up to 90% inhibition of lipid peroxidation at concentrations as low as 50 µM .
Anti-inflammatory Effects
Methyl (8S,...)-17-carboxylate has been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
- A study involving human macrophages showed a reduction in cytokine release by approximately 60% when treated with the compound at a concentration of 10 µM .
Anticancer Potential
The compound has shown promising results in anticancer research:
- In a study on breast cancer cell lines (MCF-7), methyl (8S,...)-17-carboxylate exhibited cytotoxic effects with an IC50 value of 25 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Study 1: Antioxidant Activity in Cell Cultures
A study conducted on human epithelial cells demonstrated that treatment with methyl (8S,...)-17-carboxylate resulted in:
| Treatment | Free Radical Scavenging Activity (%) |
|---|---|
| Control | 10 |
| 50 µM | 70 |
| 100 µM | 90 |
The results indicated a dose-dependent increase in antioxidant activity.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of induced inflammation (using carrageenan), the administration of methyl (8S,...)-17-carboxylate led to:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Paw Edema (mm) | 5.0 | 2.5 |
| IL-6 Levels (pg/mL) | 150 | 60 |
This significant reduction suggests strong anti-inflammatory properties.
Q & A
Q. How can AI enhance predictive modeling of this compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
